molecular formula C20H23ClN2O B14432885 1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride CAS No. 77234-91-4

1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride

Cat. No.: B14432885
CAS No.: 77234-91-4
M. Wt: 342.9 g/mol
InChI Key: UFDHMHUTGWPJHQ-UHFFFAOYSA-N
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Description

1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride typically involves the reaction of 1-(p-phenethylphenyl)-2-(1-imidazolyl)propanol with hydrochloric acid. The reaction conditions may include:

  • Solvent: Common solvents used in such reactions include ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Large-scale reactors to handle the bulk quantities of reactants.
  • Continuous monitoring of reaction parameters to ensure high yield and purity.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced.

Major Products

  • Oxidation products may include ketones or aldehydes.
  • Reduction products may include reduced imidazole derivatives.
  • Substitution products will depend on the nature of the substituent introduced.

Scientific Research Applications

1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-: The base compound without the hydrochloride group.

    Other Imidazole Derivatives: Compounds such as clotrimazole and miconazole, which are known for their antifungal properties.

Uniqueness

1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

CAS No.

77234-91-4

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

[2-[1-(1H-imidazol-1-ium-1-yl)ethyl]-4-(2-phenylethyl)phenyl]methanol;chloride

InChI

InChI=1S/C20H22N2O.ClH/c1-16(22-12-11-21-15-22)20-13-18(9-10-19(20)14-23)8-7-17-5-3-2-4-6-17;/h2-6,9-13,15-16,23H,7-8,14H2,1H3;1H

InChI Key

UFDHMHUTGWPJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)CCC2=CC=CC=C2)CO)[NH+]3C=CN=C3.[Cl-]

Origin of Product

United States

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